molecular formula C13H22O B8507948 2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol CAS No. 185068-68-2

2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol

Cat. No. B8507948
M. Wt: 194.31 g/mol
InChI Key: MTVBNJVZZAQKRV-LBPRGKRZSA-N
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Patent
US05874649

Procedure details

3.07 g (15 mmol) of Al(O-i-Pr)3 and 30 ml of toluene were fed into a 100 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at room temperature, and then 28.8 g (150 mmol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al, then 0.25 g (1.5 mmol) of trichloroacetic acid, and further 18.0 g (300 mmol) of isopropyl alcohol were added while stirring at room temperature. Reaction was conducted while fraction containing acetone generated at the solution temperature of 80° to 92° C. was distilled off. After 6 hours, the reaction solution was analyzed by GLC, 81% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 90% selectivity for conversion of the aldehyde as the starting material).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al](OC(C)C)(OC(C)C)OC(C)C.[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH:16]=[O:17].ClC(Cl)(Cl)C(O)=O.C(O)(C)C>CC(C)=O.C1(C)C=CC=CC=1>[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
[Al](OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
28.8 g
Type
reactant
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring at room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
generated at the solution temperature of 80° to 92° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874649

Procedure details

3.07 g (15 mmol) of Al(O-i-Pr)3 and 30 ml of toluene were fed into a 100 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at room temperature, and then 28.8 g (150 mmol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al, then 0.25 g (1.5 mmol) of trichloroacetic acid, and further 18.0 g (300 mmol) of isopropyl alcohol were added while stirring at room temperature. Reaction was conducted while fraction containing acetone generated at the solution temperature of 80° to 92° C. was distilled off. After 6 hours, the reaction solution was analyzed by GLC, 81% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 90% selectivity for conversion of the aldehyde as the starting material).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al](OC(C)C)(OC(C)C)OC(C)C.[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH:16]=[O:17].ClC(Cl)(Cl)C(O)=O.C(O)(C)C>CC(C)=O.C1(C)C=CC=CC=1>[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
[Al](OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
28.8 g
Type
reactant
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring at room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
generated at the solution temperature of 80° to 92° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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